O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene
Description
Introduction to Calixarene Derivatives
Calixarenes are macrocyclic compounds composed of four phenolic units linked by methylene bridges, forming a cup-shaped cavity. Their structural versatility allows selective functionalization at the upper (para) and lower (meta) rims, enabling tailored host-guest interactions. p-tert-Butylcalixarene, the parent compound, adopts a cone conformation stabilized by intramolecular hydrogen bonding, making it a foundational scaffold for supramolecular chemistry.
Structural Classification of p-tert-Butylcalixarenes
Core Architecture
The p-tert-butylcalixarene skeleton (C44H56O4) features four phenolic rings with tert-butyl groups at the para positions (Figure 1). The cone conformation is maintained by hydrogen bonds between adjacent hydroxyl groups, creating a preorganized cavity ideal for cation binding.
Lower-Rim Substitution Patterns
Functionalization at the lower rim modifies the cavity’s electronic and steric properties. Key substitution patterns include:
- Partial alkylation : Introduces asymmetry while retaining conformational flexibility.
- Full alkylation : Locks the cone conformation, as seen in O(1),O(3)-bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl derivatives.
- Bridging modifications : Spanners like polyethylene glycol enhance cavity rigidity.
Table 1: Structural Features of p-tert-Butylcalixarene Derivatives
Role of Functional Group Substitution Patterns in Macrocyclic Chemistry
Host-Guest Interactions
The ethoxycarbonylmethyl groups at O(1) and O(3) act as electron-withdrawing moieties, polarizing the cavity for anion recognition. Methyl groups at O(2) and O(4) restrict rotational freedom, favoring interactions with planar aromatic guests.
Solubility and Catalytic Applications
- Solubility : Ethoxycarbonylmethyl groups impart solubility in polar aprotic solvents (e.g., DMF, acetonitrile), enabling homogeneous catalysis.
- Catalysis : The compound stabilizes metal nanoparticles (e.g., CuI) via coordination to ester carbonyls, enhancing reactivity in azide-alkyne cycloadditions.
Electronic Effects
The electron-deficient cavity formed by ester groups facilitates π-π stacking with electron-rich aromatics, as demonstrated in nucleotide sensing applications.
Properties
IUPAC Name |
ethyl 2-[[5,11,17,23-tetratert-butyl-27-(2-ethoxy-2-oxoethoxy)-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H72O8/c1-17-59-45(55)31-61-49-37-19-33-23-41(51(3,4)5)25-35(47(33)57-15)21-39-29-44(54(12,13)14)30-40(50(39)62-32-46(56)60-18-2)22-36-26-42(52(6,7)8)24-34(48(36)58-16)20-38(49)28-43(27-37)53(9,10)11/h23-30H,17-22,31-32H2,1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBOZEHACZIDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=CC(=CC(=C3OC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OC)OCC(=O)OCC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H72O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
O(1),O(3)-Bis(ethoxycarbonylmethyl) Functionalization
Method A (K₂CO₃ in Acetonitrile) :
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Procedure :
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Deprotonation : Suspend 1 (0.35 mmol) and K₂CO₃ (0.20 mmol) in acetonitrile (10 mL). Reflux for 0.5 hours to activate hydroxyl groups.
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Alkylation : Add ethyl bromoacetate (3.5 mmol) and stir for 16–50 hours.
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Workup : Remove solvent, dissolve in CH₂Cl₂, wash with HCl and water, and purify via column chromatography (CH₂Cl₂/petroleum ether 1:1).
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Outcome : Yields 60–70% bis-ethoxycarbonylmethyl product (2 ). Syn-1,3-disubstituted byproducts are minimized by controlling base stoichiometry.
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Procedure :
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Outcome : Higher reactivity of CsF in polar aprotic solvents improves yields (75–80%) but requires rigorous drying to avoid hydrolysis.
O(2),O(4)-Dimethylation
After bis-ethoxycarbonylmethylation, the remaining hydroxyls at O2 and O4 are methylated using methyl iodide:
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Deprotonation : Treat 2 with NaH (4.0 mmol) in THF at 0°C.
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Alkylation : Add MeI (8.0 mmol) and warm to room temperature for 12 hours.
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Workup : Filter, concentrate, and purify via recrystallization (ethyl acetate/hexane).
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Outcome : Final product (3 ) is obtained in 85–90% yield with >95% purity (melting point: 162–164°C).
Reaction Mechanism and Selectivity
The regioselectivity arises from steric and electronic factors:
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Steric Effects : The bulky tert-butyl groups at the para positions direct alkylation to the less hindered O1 and O3 positions first.
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Base Strength : Weak bases (K₂CO₃) selectively deprotonate more acidic hydroxyls, while stronger bases (CsF) enable broader reactivity.
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Solvent Polarity : Acetonitrile favors monoalkylation, whereas DMF enhances ion pair separation, aiding bis-alkylation.
Analytical Characterization
Key data for the final product (3 ):
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₄H₇₂O₈ | |
| Molecular Weight | 849.16 g/mol | |
| Melting Point | 162–164°C | |
| ¹H NMR (CDCl₃) | δ 7.10 (ArH), 4.30 (OCH₂CO), 3.45 (OCH₃) |
Challenges and Optimization
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Byproduct Formation : Syn-1,3-disubstituted isomers may form during bis-alkylation. These are removed via column chromatography (hexane/ethyl acetate).
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Moisture Sensitivity : Ethyl bromoacetate is prone to hydrolysis. Reactions must be conducted under anhydrous conditions.
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Scale-Up Limitations : CsF-mediated reactions in DMF require careful temperature control to avoid exothermic side reactions .
Chemical Reactions Analysis
Types of Reactions
O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene has diverse applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules, facilitating studies on molecular recognition and host-guest interactions.
Biology: Employed in the development of biosensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential in drug delivery systems, where it can encapsulate therapeutic agents and release them in a controlled manner.
Industry: Utilized in the design of advanced materials, such as molecular sieves and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene involves its ability to form host-guest complexes. The compound’s cavity can encapsulate various guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, making the compound useful in applications like drug delivery and molecular recognition.
Comparison with Similar Compounds
Comparison with Similar Calix[4]arene Derivatives
Structural and Functional Group Variations
O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene (CAS: 136157-98-7)
- Molecular Formula : C₅₀H₆₄O₈
- Molecular Weight : 793.054 g/mol
- Substituents : Carboxymethyl groups at O(1)/O(3); methyl at O(2)/O(4).
- Key Differences: Replacement of ethoxycarbonyl with carboxymethyl groups reduces hydrophobicity and increases acidity.
Phosphorylated Derivatives
O,O-Bis(diethoxyphosphoryl)-tert-butylcalix[4]arene (CAS: 174391-26-5)
- Molecular Formula : C₄₈H₆₈O₁₀P₂
- Melting Point : 203–205°C .
- Functionality : Diethoxyphosphoryl groups enable strong coordination with transition metals (e.g., uranyl ions), making it effective in nuclear waste extraction .
O,O-Bis(diethoxyphosphoryl)calix[4]arene (CAS: 145237-28-1)
- Melting Point : 216–221°C .
- Comparison : The absence of tert-butyl groups reduces steric hindrance, enhancing metal-binding efficiency compared to tert-butyl-substituted derivatives .
Hydroxamic Acid Derivatives
- Tetrahydroxamic Acid-p-tert-butylcalix[4]arene (CAS: N/A) Functionality: Hydroxamic acid groups at all four phenolic positions enable selective extraction of Fe(III) and Cu(II) ions. IR spectra show characteristic N–H and C=O stretches at 3449 cm⁻¹ and 1650 cm⁻¹, respectively .
Physical and Chemical Properties
Spectroscopic and Analytical Data
- IR Spectroscopy :
- Elemental Analysis :
Metal Coordination Studies
- Uranyl Complexation : The phosphorylated derivative (174391-26-5) forms a linear U=O bond (1.769 Å ) with equatorial ligand planarity, ideal for stable coordination .
- Comparison with Target Compound : The ethoxycarbonylmethyl groups in 97600-49-2 show weaker coordination (U–O bond 2.60–2.64 Å ) compared to phosphoryl derivatives .
Biological Activity
O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix arene is a calixarene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Calixarenes are known for their ability to form host-guest complexes, which can be exploited in drug delivery and molecular recognition applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 849.15 g/mol. It features a calixarene backbone with ethoxycarbonylmethyl groups at positions 1 and 3, and dimethyl groups at positions 2 and 4, as well as tert-butyl substituents which enhance its solubility and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₅₄H₇₂O₈ |
| Molecular Weight | 849.15 g/mol |
| Melting Point | 162°C - 164°C |
| CAS Number | 149775-71-3 |
Synthesis
The synthesis of O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix arene typically involves multi-step organic reactions including esterification and functionalization of the calixarene scaffold. The synthesis pathway often includes:
- Formation of Calixarene Backbone : Starting from p-tert-butylphenol, the calixarene structure is formed through phenolic condensation.
- Esterification : The introduction of ethoxycarbonylmethyl groups is achieved through esterification reactions using appropriate reagents like ethyl chloroformate.
- Purification : The final product is purified using techniques such as column chromatography.
Antioxidant Activity
Research indicates that O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix arene exhibits significant antioxidant properties. In vitro assays demonstrate its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Antimicrobial Activity
Several studies have reported on the antimicrobial effects of calixarene derivatives. O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix arene showed promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, showing effective inhibition at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicated that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to cell death.
Case Studies
- Study on Antioxidant Mechanism : A study published in Molecules demonstrated the compound's ability to reduce lipid peroxidation levels in cellular models, suggesting a protective effect against oxidative damage .
- Antimicrobial Efficacy : Another research article highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for drug development .
Q & A
Basic: What are the standard synthetic protocols for preparing O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene?
Answer:
The synthesis typically begins with the parent p-tert-butylcalix[4]arene (prepared via base-catalyzed cyclocondensation of p-tert-butylphenol and formaldehyde under reflux conditions ). Selective lower-rim functionalization is achieved through stepwise alkylation:
- Step 1: Methylation of O(2) and O(4) positions using methyl iodide (CH₃I) in acetone or acetonitrile with anhydrous K₂CO₃ as a base, yielding O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene .
- Step 2: Introduction of ethoxycarbonylmethyl groups at O(1) and O(3) via reaction with ethyl bromoacetate under similar conditions (K₂CO₃, acetone, 50–60°C, 24–48 hours). Excess alkylating agent and controlled stoichiometry ensure regioselectivity .
Key validation: Post-synthesis characterization via ¹H/¹³C NMR to confirm substitution patterns and cone conformation retention .
Basic: How is the conformation of this calix[4]arene derivative characterized experimentally?
Answer:
The dominant cone conformation is confirmed via:
- ¹H NMR: Distinct splitting patterns for axial/equatorial protons of the methylene bridges (e.g., doublets at δ ~3.3–4.5 ppm) and deshielded aromatic protons due to restricted rotation .
- X-ray crystallography: For crystalline derivatives, X-ray analysis reveals intramolecular hydrogen bonding between adjacent hydroxyl groups (if present) and spatial arrangement of substituents. For example, phosphorus-containing analogs show precise spatial positioning of phosphoryl groups .
- IR spectroscopy: Absence of free hydroxyl stretches (if fully substituted) or shifts in C=O stretches (ethoxycarbonyl groups at ~1740 cm⁻¹) .
Advanced: How can conflicting NMR data arising from dynamic conformational changes or solvent effects be resolved?
Answer:
Dynamic NMR (DNMR) or variable-temperature (VT) NMR is critical for resolving ambiguities:
- VT-NMR: Heating samples in deuterated DMSO or CDCl₃ (e.g., 80°C) collapses split signals into singlets if conformational exchange is fast on the NMR timescale, confirming fluxionality .
- Solvent polarity: Polar solvents (e.g., DMSO) stabilize cone conformations via hydrogen bonding, while nonpolar solvents (CDCl₃) may induce partial flattening. Comparative analysis in multiple solvents clarifies substituent-induced rigidity .
- 31P{¹H} NMR: For phosphorus-containing analogs, 31P signals provide additional insights into electronic environments and steric interactions at the lower rim .
Advanced: What strategies are employed for selective functionalization of the upper vs. lower rim in this compound?
Answer:
- Lower-rim selectivity: Achieved via steric control (bulky tert-butyl groups on the upper rim) and preferential reactivity of phenolic oxygens. Alkylation/acylation reactions under mild conditions (e.g., K₂CO₃ in acetone) target the lower rim .
- Upper-rim modification: Requires deprotection or directed ortho-metalation (e.g., using n-BuLi at -78°C) to introduce groups like nitro or amino substituents. For example, tert-butyl nitrite enables mononitration at the bridging position .
- Protecting groups: Temporary protection of lower-rim hydroxyls (e.g., silylation) allows upper-rim reactions. Subsequent deprotection restores lower-rim reactivity for further derivatization .
Application: How does the compound’s structure influence its cytotoxicity in cancer cell lines?
Answer:
The ethoxycarbonylmethyl and methyl groups modulate cytotoxicity through:
- Lipophilicity: Enhanced membrane permeability due to lower-rim ester groups, as seen in calix[4]arene-based supramolecules with IC₅₀ values <10 µM in colorectal (DLD-1) and hepatic (HEPG2) cancer cells .
- Cation binding: Ethoxycarbonyl groups act as weak cationophores, disrupting intracellular Ca²⁺/K⁺ homeostasis. Comparative studies show higher activity in derivatives with electron-withdrawing substituents .
- Conformational rigidity: Cone conformation optimizes host-guest interactions with biomolecular targets (e.g., myosin ATPase inhibition in uterine myocytes, as seen in related calix[4]arenes ).
Advanced: What analytical challenges arise in quantifying host-guest binding constants for this derivative?
Answer:
- Competing equilibria: Overlapping binding modes (e.g., cation-π vs. hydrogen bonding) require multi-method validation via:
- Solvent interference: Aqueous solubility limitations necessitate mixed solvents (e.g., DMSO:H₂O), requiring correction for solvent-specific activity coefficients .
Advanced: How can contradictory extraction efficiencies in metal-ion separation studies be rationalized?
Answer:
Discrepancies arise from:
- pH-dependent ionization: Ethoxycarbonyl groups deprotonate at high pH, enhancing affinity for hard metals (e.g., Fe³⁺, Cu²⁺). At low pH, protonated forms favor soft metals (e.g., Ag⁺) via cation-π interactions .
- Conformational flexibility: Partial cone or 1,3-alternate conformations in solution reduce preorganization, lowering extraction efficiency compared to rigid cone analogs. X-ray structures of related phosphorylated calix[4]arenes confirm this effect .
- Competing ligands: Co-solvents or counterions (e.g., nitrate vs. chloride) alter binding thermodynamics, requiring strict control of aqueous-phase composition .
Application: What methodologies validate the compound’s role in supramolecular assemblies (e.g., ion-pair encapsulation)?
Answer:
- Co-crystallization studies: Single-crystal X-ray structures of host-guest complexes (e.g., with Cs⁺/NO₃⁻ pairs) reveal simultaneous cation-π (calixarene cavity) and hydrogen-bonding (ethoxycarbonyl groups) interactions .
- DOSY NMR: Diffusion coefficients confirm stoichiometry and stability constants in solution. For example, mechanically locked calix[4]arene-pyrrole capsules show reversible encapsulation of oppositely charged ions .
- Langmuir-Schaefer films: Monolayer deposition on substrates (e.g., Au) followed by AFM/SEM imaging demonstrates molecular recognition capabilities for sensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
